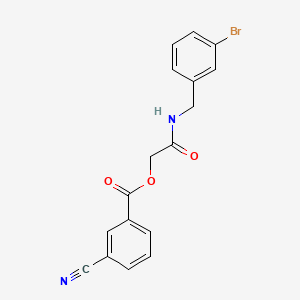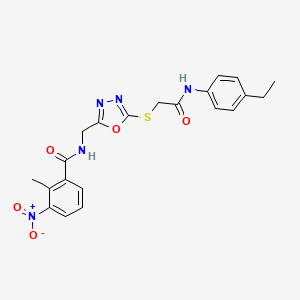![molecular formula C20H24N2O7S2 B2820126 4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine CAS No. 300405-33-8](/img/structure/B2820126.png)
4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine derivatives, such as “4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine”, are a class of organic compounds that contain a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . They often exhibit various biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be quite complex. For example, a similar compound, “4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid”, has a molecular weight of 327.36 . The exact molecular structure of “this compound” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.科学的研究の応用
Modulation of Antibiotic Activity
The compound 4-(Phenylsulfonyl) morpholine has been studied for its ability to enhance antibiotic activity against multidrug-resistant strains of bacteria and fungi. The compound demonstrated modulating activity, significantly improving the effectiveness of other antibiotics against resistant strains, particularly Pseudomonas aeruginosa. This highlights its potential as a valuable tool in the fight against antibiotic-resistant infections (Oliveira et al., 2015).
Chemical Synthesis and Reactivity
4-(Phenylsulfonyl) morpholine has shown utility in chemical synthesis, particularly in the context of oligosaccharide synthesis. It serves as a promoter for the activation of thioglycosides, a crucial step in the synthesis of complex sugars. This role is particularly notable in pre-activation one-pot oligosaccharide assembly strategies, showcasing the compound's adaptability in synthetic chemistry (Wang et al., 2006).
Probe Design for Metal Ion Detection
Morpholine derivatives have been designed as caged probes for detecting metal ions like Zn2+. These compounds exhibit increased fluorescence upon binding with Zn2+, indicating their potential use in detecting and studying metal ions in biological systems. This highlights the compound's role in developing analytical tools for biochemical and medical research (Aoki et al., 2008).
Exploration of Metabolic Pathways
Studies have explored the metabolic pathways of related compounds like Bisphenol S, where the sulfonyl group plays a crucial role. Understanding the metabolic reactions and pathways provides insights into the environmental impact and biological interactions of these chemicals, contributing to environmental science and toxicology (Skledar et al., 2016).
Structural and Spectroscopic Analysis
The compound has been involved in studies analyzing the structural and spectroscopic properties of chemical compounds. These studies provide valuable information for understanding chemical reactions and designing new materials with specific physical and chemical properties (Dabbagh et al., 2007).
Pharmaceutical Research
Related compounds, particularly sulfonamide derivatives, have been investigated for their potential in pharmaceutical applications. They have been assessed as inhibitors for enzymes like carbonic anhydrases, which are involved in various physiological processes, indicating potential therapeutic uses (Supuran et al., 2013).
特性
IUPAC Name |
4-[4-(4-morpholin-4-ylsulfonylphenoxy)phenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7S2/c23-30(24,21-9-13-27-14-10-21)19-5-1-17(2-6-19)29-18-3-7-20(8-4-18)31(25,26)22-11-15-28-16-12-22/h1-8H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVCXRNSPZXFGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2820043.png)

![2-[[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2820046.png)

![ethyl 4-[4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2820048.png)

![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2820050.png)
![N-[3-(2-cyano-3,3-dimethylpiperidine-1-carbonyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2820051.png)
![2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;dihydrochloride](/img/structure/B2820052.png)
![N-cyclopentyl-1-{4-[(phenylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2820055.png)
![10-(Cyclopropylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2820057.png)
![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2820061.png)
![1-[3-(Azetidin-3-yl)phenyl]-N,N-dimethylmethanamine;2,2,2-trifluoroacetic acid](/img/structure/B2820064.png)
![{5-[1-(2,2-Diethoxyethyl)imidazol-2-yl]pyridin-3-yl}boronic acid](/img/structure/B2820065.png)
